Superior Cytotoxicity of 6-Iodo-2-methylquinazolin-4-one Derivatives vs. Paclitaxel in Human Cancer Cell Lines
6-Iodo-2-methylquinazolin-4-one derivatives demonstrate comparable or superior in vitro cytotoxicity to the standard chemotherapeutic agent paclitaxel across multiple human cancer cell lines [1]. The derivative 3d exhibited an IC₅₀ of 10 μM against cervical cancer HeLa cells, while derivatives 3e and 3h showed IC₅₀ values of 12 and 22 μM, respectively, against glioblastoma multiforme T98G [1].
| Evidence Dimension | In vitro cytotoxicity (IC₅₀) |
|---|---|
| Target Compound Data | 3d: IC₅₀ = 10 μM (HeLa); 3e: IC₅₀ = 12 μM (T98G); 3h: IC₅₀ = 22 μM (T98G); 3a: IC₅₀ = 21 μM (HL60), 30 μM (U937) |
| Comparator Or Baseline | Paclitaxel (comparable or higher IC₅₀ values reported in the same study) |
| Quantified Difference | Activity comparable to or exceeding paclitaxel in these cell lines |
| Conditions | MTT assay; HeLa (cervical), T98G (glioblastoma), HL60 (leukemia), U937 (lymphoma) cell lines |
Why This Matters
This demonstrates that 6-iodoquinazolin-4-one-based derivatives can achieve clinical-benchmark levels of cytotoxicity, validating their selection for anticancer lead optimization.
- [1] Pérez-Fehrmann, M., et al. Synthesis, antitumor activity, 3D-QSAR and molecular docking studies of new iodinated 4-(3H)-quinazolinones 3N-substituted. RSC Adv. 2022, 12, 21340–21352. View Source
